molecular formula C10H10OS B14126661 Cyclobutanone, 2-(phenylthio)- CAS No. 60603-14-7

Cyclobutanone, 2-(phenylthio)-

Cat. No.: B14126661
CAS No.: 60603-14-7
M. Wt: 178.25 g/mol
InChI Key: OQQAQUSBTQZQTP-UHFFFAOYSA-N
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Description

2-(Phenylthio)cyclobutanone is an organic compound that features a cyclobutanone ring substituted with a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(phenylthio)cyclobutanone typically involves the [2+2] cycloaddition reaction. One common method is the reaction of a silyl enol ether with an α,β-unsaturated carbonyl compound under acid-catalyzed conditions . This reaction forms the cyclobutane ring with the phenylthio group attached.

Industrial Production Methods: While specific industrial production methods for 2-(phenylthio)cyclobutanone are not well-documented, the general approach involves large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions: 2-(Phenylthio)cyclobutanone undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form alcohols.

    Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Cyclobutanol derivatives.

    Substitution: Various substituted cyclobutanone derivatives.

Scientific Research Applications

2-(Phenylthio)cyclobutanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(phenylthio)cyclobutanone exerts its effects involves the interaction of its functional groups with various molecular targets. The phenylthio group can participate in electron transfer reactions, while the cyclobutanone ring can undergo ring-opening reactions under specific conditions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various effects.

Comparison with Similar Compounds

    Cyclobutanone: Lacks the phenylthio group, making it less reactive in certain chemical reactions.

    2-(Phenylthio)cyclopentanone: Contains a five-membered ring, which alters its chemical properties and reactivity.

    Phenylthiocyclopropane: Features a three-membered ring, leading to different strain and reactivity profiles.

Uniqueness: 2-(Phenylthio)cyclobutanone is unique due to the combination of the strained four-membered ring and the phenylthio group. This combination imparts distinct reactivity and potential for diverse applications in various fields of research.

Properties

CAS No.

60603-14-7

Molecular Formula

C10H10OS

Molecular Weight

178.25 g/mol

IUPAC Name

2-phenylsulfanylcyclobutan-1-one

InChI

InChI=1S/C10H10OS/c11-9-6-7-10(9)12-8-4-2-1-3-5-8/h1-5,10H,6-7H2

InChI Key

OQQAQUSBTQZQTP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C1SC2=CC=CC=C2

Origin of Product

United States

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